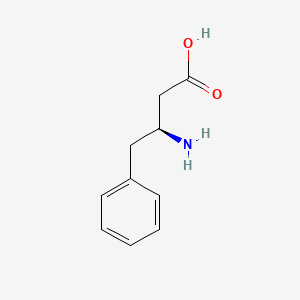

(3S)-3-amino-4-phenylbutanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVBLKINTLPEGH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375819 | |

| Record name | (S)-3-Amino-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26250-87-3 | |

| Record name | (S)-3-Amino-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Activity of L-beta-Homophenylalanine: A Technical Guide for Drug Discovery

Introduction: Beyond a Simple Building Block

L-beta-Homophenylalanine, a non-proteinogenic β-amino acid, has emerged from the realm of chemical curiosities to become a cornerstone in the design of potent and selective therapeutic agents. Its structural distinction from its α-amino acid counterpart, L-phenylalanine—an additional methylene group in its backbone—confers unique conformational properties and metabolic stability to peptides and small molecules that incorporate this moiety. This guide provides an in-depth exploration of the biological activities of L-beta-homophenylalanine, with a particular focus on its pivotal role in the development of enzyme inhibitors for cardiovascular and metabolic diseases. For researchers and drug development professionals, understanding the nuances of L-beta-homophenylalanine's synthesis, biological targets, and structure-activity relationships is paramount to leveraging its full therapeutic potential.

I. Synthetic Strategies for L-beta-Homophenylalanine Access

The therapeutic application of L-beta-homophenylalanine is contingent on efficient and stereoselective synthetic methodologies. Both chemical and enzymatic routes have been established, each with distinct advantages.

A. Chemical Synthesis

Chemical synthesis offers versatility in introducing a wide array of functional groups. Common strategies include the Arndt-Eistert homologation of L-phenylalanine, Mannich-type reactions, and conjugate additions to unsaturated precursors[1]. The Fmoc-protected form of L-beta-homophenylalanine is a key intermediate for solid-phase peptide synthesis (SPPS), enabling its incorporation into peptide chains to enhance biological activity and stability[2][3]. Similarly, Boc-protected L-beta-homophenylalanine is utilized in various synthetic applications in medicinal chemistry[4][5].

B. Enzymatic Synthesis: A Greener Approach

Biocatalytic methods for producing L-homophenylalanine are gaining traction due to their high enantioselectivity and milder reaction conditions[6]. These processes often employ enzymes such as transaminases, dehydrogenases, hydantoinases, and decarboxylases[7]. An efficient enzymatic-chemical cascade has been developed for the production of L-HPA from simple starting materials like benzaldehyde and pyruvate, highlighting the cost-effectiveness of this approach[8].

II. Primary Biological Target: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The most significant and well-documented biological activity of L-beta-homophenylalanine derivatives is the potent and selective inhibition of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release, making it a key target for the treatment of type 2 diabetes.

A. Mechanism of DPP-IV Inhibition and Signaling Cascade

DPP-IV inhibitors containing the L-beta-homophenylalanine scaffold function by binding to the active site of the DPP-IV enzyme, preventing the degradation of GLP-1[6]. The prolonged activity of GLP-1 leads to a cascade of downstream effects that contribute to improved glycemic control.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Discovery of Highly Polar β-Homophenylalanine Derivatives as Nonsystemic Intestine-Targeted Dipeptidyl Peptidase IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of beta-homophenylalanine based pyrrolidin-2-ylmethyl amides and sulfonamides as highly potent and selective inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 8. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of a Non-Canonical Amino Acid: A Technical Guide to the Discovery and Synthetic Evolution of β-Homophenylalanine

Abstract

This in-depth technical guide charts the scientific journey of β-homophenylalanine, a non-canonical β-amino acid that has emerged as a pivotal building block in modern medicinal chemistry. We will traverse its historical synthetic roots, from classical homologation strategies to the advent of sophisticated stereoselective and biocatalytic methodologies. The guide will provide a detailed examination of key synthetic protocols, offering insights into the causal factors influencing experimental design and outcomes. Furthermore, we will explore the profound impact of β-homophenylalanine on drug development, with a particular focus on its integral role in the structure of blockbuster pharmaceuticals such as the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the discovery, synthesis, and application of this critical chiral synthon.

Introduction: The Structural and Pharmacological Significance of β-Amino Acids

β-Amino acids, structural isomers of their proteinogenic α-counterparts, are characterized by the placement of the amino group on the β-carbon relative to the carboxyl group. This seemingly subtle architectural shift imparts profound changes in their conformational preferences and biological properties. Peptides incorporating β-amino acids often exhibit enhanced stability towards enzymatic degradation, a crucial attribute for the development of peptide-based therapeutics.[1] The unique folding patterns of β-peptides can lead to well-defined secondary structures, enabling the mimicry of α-peptide and protein domains while offering a distinct scaffold for molecular recognition.[2]

β-Homophenylalanine, or 3-amino-4-phenylbutanoic acid, stands as a prominent example of a β-amino acid that has transitioned from a laboratory curiosity to a cornerstone of pharmaceutical synthesis. Its structure, featuring a phenyl group appended to the β-carbon, provides a key hydrophobic pharmacophore. This guide will illuminate the path of its discovery and the evolution of its synthesis, underscoring its indispensable role in contemporary drug design.

Historical Perspectives: Early Synthetic Endeavors

While a definitive "discovery" paper pinpointing the first synthesis of β-homophenylalanine is elusive in historical records, its conceptualization is intrinsically linked to the broader exploration of β-amino acids. Early synthetic approaches were often extensions of established methods for amino acid homologation.

The Rodionow-Johnson Reaction: A Classical Approach

One of the earliest methods for the synthesis of β-amino acids is the Rodionow-Johnson reaction.[3] This one-pot condensation of an aldehyde, malonic acid, and ammonia (or an amine) in an alcoholic solvent provides a direct route to β-amino acids. For the synthesis of β-phenylalanine derivatives, benzaldehyde serves as the aldehyde component.[3] While specific historical applications to β-homophenylalanine are not well-documented, the general applicability of this reaction suggests it as a plausible early route.

Conceptual Workflow: Rodionow-Johnson Reaction

Caption: Conceptual workflow of the Rodionow-Johnson reaction for β-amino acid synthesis.

However, the Rodionow-Johnson reaction often suffers from moderate yields and the formation of byproducts, and critically, it produces a racemic mixture, necessitating challenging resolution steps to isolate the desired enantiomer for pharmaceutical applications.

The Arndt-Eistert Homologation: A Step-wise Chain Extension

The Arndt-Eistert reaction provides a more controlled, albeit multi-step, approach to the synthesis of β-amino acids from their α-amino acid precursors.[4][5] This method involves the conversion of an α-amino acid, such as phenylalanine, into its next higher homolog, β-homophenylalanine. The key steps involve the formation of an acid chloride, reaction with diazomethane to form a diazoketone, and a subsequent Wolff rearrangement to a ketene, which is then trapped by a nucleophile.[6] A significant advantage of this method is the retention of stereochemistry at the α-carbon of the starting amino acid.[5]

Experimental Protocol: Arndt-Eistert Homologation of N-Boc-L-phenylalanine

-

Acid Chloride Formation: To a solution of N-Boc-L-phenylalanine (1.0 equiv) in anhydrous THF at 0 °C, add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours. Remove the solvent and excess reagent under reduced pressure.

-

Diazoketone Formation: Dissolve the crude acid chloride in anhydrous THF and add it dropwise to a solution of diazomethane (2.5 equiv) in diethyl ether at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Wolff Rearrangement: To the solution of the diazoketone at 0 °C, add a solution of silver benzoate (0.1 equiv) in triethylamine (1.0 equiv). Stir the mixture at room temperature for 4 hours.

-

Hydrolysis: Add water to the reaction mixture and stir for an additional 1 hour. Acidify the mixture with 1 M HCl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-L-β-homophenylalanine.

Workflow: Arndt-Eistert Homologation

Caption: Key steps in the Arndt-Eistert homologation for β-homophenylalanine synthesis.

The Modern Era of Synthesis: Precision and Efficiency

The demand for enantiomerically pure β-homophenylalanine, driven by the pharmaceutical industry, spurred the development of highly stereoselective and efficient synthetic methodologies. These modern approaches can be broadly categorized into chemical and biocatalytic methods.

Asymmetric Chemical Synthesis: The Power of Chiral Auxiliaries

Chiral auxiliaries have been instrumental in the asymmetric synthesis of β-amino acids. The Evans asymmetric alkylation, utilizing chiral oxazolidinone auxiliaries, is a powerful and reliable method for establishing stereocenters.[7][8]

Experimental Protocol: Asymmetric Synthesis of (S)-β-Homophenylalanine via Evans Auxiliary

-

Acylation of Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv). After 15 minutes, add a solution of bromoacetyl bromide (1.1 equiv) in THF. Stir at -78 °C for 1 hour and then warm to room temperature.

-

Enolate Formation and Alkylation: Cool the solution of the N-acyloxazolidinone to -78 °C and add sodium hexamethyldisilazide (NaHMDS) (1.1 equiv). After 30 minutes, add benzyl bromide (1.2 equiv). Stir at -78 °C for 4 hours.

-

Auxiliary Cleavage: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. After purification, cleave the auxiliary by treatment with lithium hydroxide in a mixture of THF and water.

-

Work-up and Isolation: Acidify the aqueous layer and extract with ethyl acetate. The combined organic layers are dried and concentrated to afford (S)-3-amino-4-phenylbutanoic acid.

Workflow: Evans Asymmetric Synthesis

Caption: General workflow for the asymmetric synthesis of β-homophenylalanine using an Evans chiral auxiliary.

Chemoenzymatic and Biocatalytic Synthesis: The Green Chemistry Approach

In recent years, enzymatic and chemoenzymatic methods have gained prominence for the synthesis of chiral amino acids due to their high enantioselectivity, mild reaction conditions, and environmental compatibility.[8] Transaminases, in particular, have been successfully employed for the asymmetric synthesis of L-homophenylalanine from the corresponding α-keto acid, 2-oxo-4-phenylbutanoic acid.

Experimental Protocol: Biocatalytic Synthesis of L-Homophenylalanine using a Transaminase

-

Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), dissolve 2-oxo-4-phenylbutanoic acid (substrate), an amino donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) (cofactor).

-

Enzymatic Conversion: Add a transaminase enzyme (e.g., from Vibrio fluvialis) to the reaction mixture. Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitoring and Work-up: Monitor the progress of the reaction by HPLC. Once the reaction is complete, terminate it by adding acid. The product, L-homophenylalanine, can be isolated and purified by ion-exchange chromatography.

Quantitative Data: Comparison of Synthetic Routes

| Synthetic Route | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |

| Rodionow-Johnson | 30-50% | Racemic | One-pot reaction | Low yield, racemic product, byproducts |

| Arndt-Eistert | 60-80% | >98% | High stereoretention | Use of hazardous diazomethane |

| Evans Auxiliary | 70-90% | >99% | High diastereoselectivity, reliable | Multi-step, requires stoichiometric chiral auxiliary |

| Biocatalytic (Transaminase) | >95% | >99% | High enantioselectivity, mild conditions | Requires specific enzyme and cofactor |

β-Homophenylalanine in Drug Development: A Case Study of Ramipril

The most prominent application of β-homophenylalanine is in the synthesis of the ACE inhibitor Ramipril, a widely prescribed medication for hypertension and heart failure. The (S,S,S)-stereoisomer of Ramipril is the active pharmaceutical ingredient, and the synthesis of its precursors relies on enantiomerically pure building blocks, including a derivative of L-homophenylalanine.

The incorporation of the β-homophenylalanine scaffold in Ramipril is a deliberate design choice. The extended backbone, compared to an α-amino acid, allows for optimal positioning of the key pharmacophoric groups within the active site of the angiotensin-converting enzyme. This leads to potent and selective inhibition. Furthermore, the inherent resistance of β-amino acid-containing peptides to proteolysis contributes to the drug's favorable pharmacokinetic profile and prolonged duration of action.[2]

Synthetic Scheme: Ramipril Synthesis from a β-Homophenylalanine Derivative

Caption: A simplified schematic for the synthesis of Ramipril highlighting the incorporation of the β-homophenylalanine moiety.

Conclusion and Future Outlook

The journey of β-homophenylalanine from a structural variant of a natural amino acid to a critical component of life-saving medications exemplifies the power of synthetic chemistry in advancing medicine. The evolution of its synthesis, from classical methods to highly sophisticated asymmetric and biocatalytic routes, reflects the broader trends in organic chemistry towards greater precision, efficiency, and sustainability.

Looking ahead, the demand for enantiomerically pure β-amino acids, including β-homophenylalanine and its derivatives, is poised to grow. Their unique structural and biological properties will continue to inspire the design of novel therapeutics, from peptidomimetics to small molecule inhibitors. The ongoing development of novel catalytic systems, both chemical and biological, will undoubtedly lead to even more efficient and scalable syntheses, further solidifying the legacy of β-homophenylalanine in the annals of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 5. Arndt–Eistert reaction [chemistrynewlight.blogspot.com]

- 6. Arndt-Eistert Synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physicochemical Characteristics of (3S)-3-amino-4-phenylbutanoic Acid

Abstract

(3S)-3-amino-4-phenylbutanoic acid, also known as L-β-Homophenylalanine, is a chiral β-amino acid of significant interest in medicinal chemistry and drug development. Its structural similarity to neurotransmitters and its utility as a versatile building block for synthesizing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) necessitate a thorough understanding of its physicochemical properties.[1][2][3] This technical guide provides a detailed examination of the core characteristics of this compound, offering field-proven insights and robust analytical protocols tailored for researchers, scientists, and drug development professionals. We delve into its molecular identity, core physical properties, and the spectroscopic and chromatographic techniques essential for its characterization, purity assessment, and quality control.

Molecular Identity and Nomenclature

A precise understanding of a molecule begins with its unambiguous identification. This compound is a non-proteinogenic amino acid characterized by an amine group on the beta-carbon relative to the carboxyl group, and a benzyl substituent at the same position, with a specific (S)-stereochemistry. This structure is functionally related to γ-aminobutyric acid (GABA), and its derivatives are explored for their potential pharmacological activities.[1][2]

1.1. Chemical Structure

1.2. Key Identifiers

The fundamental identifiers for this compound are summarized below. Consistency in referencing these identifiers is crucial for accurate literature searching and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 26250-87-3 | --INVALID-LINK--[4][5] |

| Molecular Formula | C₁₀H₁₃NO₂ | --INVALID-LINK--[1][4][6] |

| Molecular Weight | 179.22 g/mol | --INVALID-LINK--[1][7] |

| Exact Mass | 179.094635 u | --INVALID-LINK--[1][4] |

| Common Synonyms | (S)-3-Amino-4-phenylbutyric acid, L-β-Homophenylalanine | --INVALID-LINK--[1] |

Core Physicochemical Properties

The physical properties of an API or intermediate dictate its behavior during synthesis, purification, formulation, and ultimately, its bioavailability.

2.1. Quantitative Physical Data

The following table summarizes key physical constants. It is critical to note that some experimental values are reported for the racemic mixture or related isomers, highlighting the importance of empirical verification for the specific (3S)-enantiomer.

| Property | Value | Notes and Rationale |

| Appearance | White crystalline powder or needles.[8] | The crystalline nature is indicative of a well-ordered solid state, which is important for stability and handling. |

| Melting Point | 270-275 °C (decomposes) | This value is reported for the racemic 3-amino-4-phenylbutanoic acid.[6][8] High melting points in amino acids are typical due to strong intermolecular hydrogen bonding in the zwitterionic state. The decomposition indicates thermal instability at the melting point. |

| Boiling Point | 329.5 ± 30.0 °C at 760 mmHg | This is a predicted value.[4][6][8] Experimental determination is often impractical as the compound would likely decompose before boiling at atmospheric pressure. |

| Density | 1.2 ± 0.1 g/cm³ | A standard physical parameter useful for process calculations and solvent selection.[4][6] |

| Water Solubility | 0.1 M at 20 °C (clear, colorless solution) | Reported for the general 3-amino-4-phenylbutanoic acid.[6][8] This moderate solubility is governed by the hydrophilic amino and carboxyl groups and the hydrophobic phenyl ring. pH will significantly impact solubility. |

| pKa | ~2.2 (Carboxylic Acid), ~9.8 (Ammonium) | The pKa of 2.2 is reported for the general compound.[8] The ammonium pKa is a predicted value for a structurally similar compound. These values are critical for designing extraction, chromatography, and formulation protocols, as they define the charge state of the molecule at a given pH. |

Spectroscopic Characterization Protocols

Spectroscopic analysis provides an unassailable fingerprint of the molecule, confirming its identity, structure, and purity.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry.

-

Expertise & Rationale: ¹H NMR confirms the proton framework, while ¹³C NMR verifies the carbon skeleton. For a chiral molecule like this, diastereotopic protons in the two CH₂ groups may exhibit complex splitting patterns, providing rich structural information.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for amino acids to exchange the labile NH and OH protons, simplifying the spectrum.

-

Internal Standard: Add a small amount of an internal standard (e.g., DSS or TMSP for aqueous samples) for accurate chemical shift referencing (δ = 0.00 ppm).

-

Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a spectrometer (≥400 MHz recommended for better resolution).

-

Data Interpretation (Expected Signals):

-

¹H NMR: Aromatic protons (~7.2-7.4 ppm), benzylic CH₂ (~2.8-3.0 ppm), chiral CH (~3.5-3.7 ppm), and the CH₂ adjacent to the carboxyl group (~2.4-2.6 ppm).

-

¹³C NMR: Carboxyl carbon (~175 ppm), aromatic carbons (~126-140 ppm), benzylic carbon (~40-45 ppm), chiral carbon (~50-55 ppm), and the aliphatic CH₂ carbon (~35-40 ppm).

-

3.2. Mass Spectrometry (MS)

MS is indispensable for confirming molecular weight and formula.

-

Expertise & Rationale: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acids, minimizing fragmentation and providing a clear molecular ion peak. High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture like water:acetonitrile with 0.1% formic acid.

-

Ionization Mode: Analyze in both positive ([M+H]⁺, expected m/z ≈ 180.10) and negative ([M-H]⁻, expected m/z ≈ 178.09) ESI modes to maximize the chances of observing a strong molecular ion.[1]

-

Analysis: Inject the sample into an LC-MS system. The liquid chromatography step can resolve the analyte from impurities before it enters the mass spectrometer.

-

Data Verification: Compare the observed exact mass from HRMS with the theoretical exact mass (179.094635) to confirm the elemental formula C₁₀H₁₃NO₂.[4]

3.3. Infrared (IR) Spectroscopy

IR spectroscopy provides rapid confirmation of key functional groups.

-

Expertise & Rationale: The presence and positions of characteristic absorption bands for the amino, carboxyl, and aromatic groups confirm the compound's core structure. In the solid state, the zwitterionic form will dominate, altering the expected frequencies.

Expected Characteristic Absorption Bands:

| Functional Group | Zwitterionic Form Absorption (cm⁻¹) | Interpretation |

|---|---|---|

| N-H Stretch (NH₃⁺) | 3200-2800 (broad) | Characteristic of the ammonium salt. |

| C=O Stretch (COO⁻) | ~1600-1550 (strong, asymmetric) | Indicates the deprotonated carboxylate anion. |

| N-H Bend (NH₃⁺) | ~1550-1480 | Confirms the presence of the ammonium group. |

| Aromatic C-H Stretch | ~3100-3000 | Confirms the phenyl ring. |

| Aromatic C=C Bends | ~1600, ~1475 | Fingerprint region for the benzene ring. |

Chromatographic Purity and Chiral Analysis

Chromatography is the definitive tool for assessing both chemical and stereochemical purity, which are non-negotiable quality attributes in drug development.

4.1. Workflow for Chromatographic Analysis

The following diagram illustrates a typical workflow for comprehensive purity analysis of this compound.

Caption: General workflow for HPLC-based purity and enantiomeric excess determination.

4.2. Protocol: Reversed-Phase HPLC for Chemical Purity

-

Trustworthiness Rationale: This protocol establishes a self-validating system for purity. A stable baseline, sharp peak shape for the main component, and good resolution from any impurities are hallmarks of a reliable method. The use of a standard reference material is essential for quantitative accuracy.

-

System: HPLC with UV or Fluorescence Detector (FLD).

-

Column: C18, 5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 254 nm.

-

Derivatization (Optional): For higher sensitivity with FLD, pre-column derivatization with o-phthalaldehyde (OPA) can be employed.[9] This is crucial as the native molecule lacks a strong fluorophore.

-

Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

4.3. Protocol: Chiral HPLC for Enantiomeric Purity

-

Trustworthiness Rationale: The goal is to achieve baseline separation (Resolution > 1.5) between the (3S) and (3R) enantiomers. The method's validity is confirmed by injecting a racemic standard to prove that the system can separate both enantiomers, ensuring that a single peak in the sample analysis truly represents a single enantiomer.

-

System: HPLC with UV Detector.

-

Column: Chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

Mobile Phase: Typically a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic or basic modifier (e.g., TFA or diethylamine) to improve peak shape. The exact ratio must be optimized for the specific column.

-

Mode: Isocratic (constant mobile phase composition).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm or 254 nm.

-

Calculation: Enantiomeric excess (% ee) is calculated as [((Area_S - Area_R) / (Area_S + Area_R))] * 100.

References

- 1. (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. (S)-3-AMINO-4-PHENYLBUTANOIC ACID | CAS#:26250-87-3 | Chemsrc [chemsrc.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 3-Amino-4-phenylbutanoic acid | CAS#:15099-85-1 | Chemsrc [chemsrc.com]

- 7. calpaclab.com [calpaclab.com]

- 8. chembk.com [chembk.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

Spectroscopic Data of (3S)-3-amino-4-phenylbutanoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (3S)-3-amino-4-phenylbutanoic acid, a molecule of significant interest in neuroscience and pharmaceutical development. Known for its activity as a GABA analogue, precise structural confirmation and purity assessment are paramount. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside field-proven experimental protocols.

Introduction to this compound

This compound, structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), features a chiral center and a phenyl group, which are critical to its biological activity. Spectroscopic analysis is indispensable for confirming the chemical identity, stereochemistry, and purity of this compound. This guide will dissect the characteristic spectral signatures that define this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are vital for confirming its structural integrity.

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals for the aromatic, methine, and methylene protons.

Interpreting the Spectrum: The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carboxylic acid and amino groups, as well as the ring current of the phenyl group. The protons on the aliphatic chain appear as complex multiplets due to diastereotopicity and spin-spin coupling.

Table 1: ¹H NMR Data for this compound hydrochloride in CD₄O [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.43 | d | 2H | Aromatic (ortho-H) |

| 7.37 | m | 3H | Aromatic (meta, para-H) |

| 3.40 | m | 2H | H-4 (CH₂) |

| 3.25 | q | 1H | H-3 (CH) |

| 2.84 | dd | 2H | H-2 (CH₂) |

Note: Data is for the hydrochloride salt, which can cause slight shifts compared to the free amino acid.

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton of the molecule. The spectrum for this compound will show distinct signals for the carboxyl, aromatic, and aliphatic carbons.

Interpreting the Spectrum: The carbonyl carbon of the carboxylic acid is characteristically downfield. The aromatic carbons give a cluster of signals in the 120-140 ppm region, and the aliphatic carbons are found in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C-1 (C=O) |

| ~138 | C-1' (Quaternary Aromatic) |

| ~129 | C-2', C-6' (Aromatic) |

| ~128 | C-3', C-5' (Aromatic) |

| ~126 | C-4' (Aromatic) |

| ~50 | C-3 (CH-NH₂) |

| ~42 | C-4 (CH₂-Ph) |

| ~38 | C-2 (CH₂-COOH) |

Note: These are predicted values based on typical chemical shifts for similar functional groups.

Experimental Protocol: NMR Spectroscopy

The following protocol outlines a standardized approach for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons (NH₂ and COOH).

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

For ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Interpreting the Spectrum: The IR spectrum of this compound will display characteristic absorption bands for the O-H and N-H stretches, the C=O stretch of the carboxylic acid, and C-H stretches of the aromatic and aliphatic groups.

Table 3: Key IR Absorption Bands for this compound [1]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400-2400 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2900-2800 | Aliphatic C-H | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| ~1552 | N-H (Amine) | Bending |

| ~1441 | C=C (Aromatic) | Stretching |

Note: The broadness of the O-H stretch is due to hydrogen bonding. In the zwitterionic form, the carboxylate (COO⁻) and ammonium (NH₃⁺) groups will show characteristic absorptions.

Experimental Protocol: FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be recorded.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Interpreting the Spectrum: The mass spectrum of this compound will show a molecular ion peak (or a protonated/deprotonated molecule in soft ionization techniques) corresponding to its molecular weight (179.22 g/mol ). The fragmentation pattern provides a fingerprint of the molecule's structure.

Table 4: ESI-MS/MS Fragmentation Data for this compound [2]

| Precursor Ion (m/z) | Fragment Ions (m/z) | Putative Fragment Assignment |

| 180.2 [M+H]⁺ | 120, 117, 119, 145 | Loss of formic acid and ammonia, fragments of the phenylalkyl moiety |

Key Fragmentation Pathways: A common fragmentation pathway for β-amino acids involves the loss of water, ammonia, and formic acid. The phenyl group can also lead to characteristic fragments such as the tropylium ion (m/z 91).

Below is a Graphviz diagram illustrating a plausible fragmentation pathway.

References

Sourcing Enantiomerically Pure (3S)-3-amino-4-phenylbutanoic Acid: A Guide to Commercial Suppliers and Quality Control

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(3S)-3-amino-4-phenylbutanoic acid, a chiral β-amino acid, is a critical building block and key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth analysis of the commercial supplier landscape for enantiomerically pure this compound. It offers a technical framework for researchers and drug development professionals to select and qualify suppliers, validate material quality, and ensure the enantiomeric integrity of this crucial reagent. Methodologies for analytical validation, including chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are detailed to provide a self-validating system for quality control.

Introduction: The Criticality of Chirality in Drug Development

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the determining factor in biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), frequently interact differently with the chiral environment of the human body, such as enzymes and receptors. This compound is a derivative of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter, and its specific (S)-configuration is often essential for its intended biological function in the development of novel therapeutics.

The use of a specific enantiomer can lead to drugs with improved therapeutic indices, reduced side effects, and simplified pharmacokinetics compared to their racemic counterparts. Consequently, sourcing the (S)-enantiomer with the highest possible enantiomeric purity is a non-negotiable starting point for any research or development program. This guide is designed to navigate the complexities of procurement and quality validation for this specific chiral compound.

The Commercial Supplier Landscape

The availability of this compound (CAS No: 26250-87-3) spans a range of suppliers, from those offering small quantities for early-stage research to those capable of providing bulk quantities for later-stage development. The selection of a supplier should be based not only on cost and availability but also on the transparency of their analytical data and the consistency of their product quality.

Table 1: Selected Commercial Suppliers of this compound

| Supplier | Purity/Grade Offered | CAS Number | Additional Notes |

| ChemUniverse | 97% | 26250-87-3 | Offers pack sizes from 250mg to 5g.[1] |

| GL Biochem (Shanghai) Ltd. | 99.0% | 15099-85-1 (racemate) | Listed for the racemate but may offer chiral versions upon inquiry.[2] |

| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | 26250-87-3 | Listed as a manufactory.[2][3] |

| Shaanxi Dideu Medichem Co. Ltd. | 99% (HPLC 98%) | 26250-87-3 | Offers various grades including Industrial, Feed, Food, and Pharma Grade.[3] |

| BOC Sciences | 95% (Industrial Grade) | 26250-87-3 | Listed as a trader based in the United States.[3] |

| HANGZHOU LEAP CHEM CO., LTD. | HPLC 98% | 26250-87-3 | Trader of intermediates, building blocks, and lab chemicals.[3] |

| JHECHEM CO LTD | Not Specified | 26250-87-3 | Listed as a manufactory.[3] |

| CP Lab Safety | 96% | Not Specified | Offers a 10-gram pack size.[4] |

Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers should always conduct their own due diligence.

Quality Assessment: A Framework for Trust and Verification

Simply accepting the purity value on a supplier's label is insufficient for rigorous scientific and pharmaceutical development. A robust internal validation process is essential. This process must confirm not only the chemical identity and overall purity but, most critically, the enantiomeric excess (e.e.) of the material.

The Causality Behind Analytical Choices

The primary challenge with chiral molecules is quantifying the presence of the unwanted enantiomer. Standard analytical techniques like conventional HPLC or Gas Chromatography (GC) can determine chemical purity but are blind to stereochemistry. Therefore, specialized chiral methods are required. The goal is to separate the (S)- and (R)-enantiomers chromatographically or spectroscopically to determine their relative proportions. An enantiomeric excess of ≥99% is typically required for pharmaceutical applications.

Workflow for Supplier and Material Qualification

The following diagram outlines a logical workflow for qualifying a new batch or a new supplier of this compound. This systematic approach ensures that only material of verified quality enters the research and development pipeline.

Caption: Workflow for qualifying a commercial supplier.

Self-Validating Experimental Protocols

The following protocols are presented as a foundation for the in-house validation of this compound.

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[5][6] Polysaccharide-based CSPs are particularly effective for amino acid derivatives.[6][7]

Objective: To separate and quantify the (S)- and (R)-enantiomers of 3-amino-4-phenylbutanoic acid.

Methodology:

-

CSP Selection: Begin with a polysaccharide-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate). Zwitterionic stationary phases can also be effective.[8]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral separations consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in 10 mL of the mobile phase or a compatible solvent to create a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

-

Note: Derivatization with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed to enhance detection sensitivity if needed.[6]

-

-

Chromatographic Conditions (Example):

-

Column: Chiralpak® IA (or equivalent)

-

Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Inject a sample of the racemic compound to determine the retention times of both the (S) and (R) enantiomers.

-

Inject the sample of this compound.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

Protocol 2: Structural Confirmation and Purity by NMR

NMR spectroscopy is a powerful tool for confirming the chemical structure of the compound and can also be used to determine enantiomeric excess with the aid of a chiral solvating agent.[9]

Objective: To confirm the chemical identity and assess the enantiomeric purity.

Methodology:

-

¹H and ¹³C NMR for Structural Confirmation:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl, or DMSO-d₆).

-

Acquire standard ¹H and ¹³C NMR spectra.

-

Confirm that the observed chemical shifts, splitting patterns, and integrations match the known structure of 3-amino-4-phenylbutanoic acid.

-

-

Enantiomeric Purity Assessment using a Chiral Solvating Agent (CSA):

-

In a clean NMR tube, dissolve an accurate amount of the sample.

-

Add an equimolar amount of a chiral solvating agent, such as (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BHP).[9]

-

Acquire a high-resolution ¹H NMR spectrum.

-

The CSA will form diastereomeric complexes with the (S) and (R) enantiomers, causing specific protons in each enantiomer to have different chemical shifts.

-

By integrating the distinct signals corresponding to the (S) and (R) enantiomers, their ratio can be determined, and the e.e. can be calculated.

-

Caption: Interrelation of analytical techniques for QC.

Understanding Synthesis and Potential Impurities

The method used to synthesize the chiral amino acid directly influences its potential impurity profile. Common strategies include:

-

Enzymatic Resolution: This technique uses enzymes, such as lipases or proteases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.[10] This process can leave residual starting materials or by-products from the enzymatic reaction.

-

Asymmetric Synthesis: These methods, such as an asymmetric Michael addition, create the desired stereocenter directly.[10] Potential impurities include catalysts (often heavy metals), chiral auxiliaries, and diastereomeric intermediates.

A thorough understanding of the supplier's synthetic route, if available, can guide the analytical strategy to search for likely process-related impurities beyond just the unwanted enantiomer.

Conclusion

Sourcing enantiomerically pure this compound requires a multi-faceted approach that extends beyond a simple catalog order. For researchers, scientists, and drug development professionals, the integrity of their starting materials is the foundation of their work. By combining a diligent supplier selection process with a robust, in-house analytical validation framework, one can ensure the procurement of high-quality, enantiomerically pure material. This rigorous approach mitigates risks in research, ensures reproducibility, and accelerates the path of drug development from the laboratory to the clinic.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 3-Amino-4-phenylbutanoic acid | CAS#:15099-85-1 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Chromatographic Studies of Protein-Based Chiral Separations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. benchchem.com [benchchem.com]

- 8. hplc.eu [hplc.eu]

- 9. mdpi.com [mdpi.com]

- 10. Buy 4-Amino-3-phenylbutanoic acid | 1078-21-3 | >98% [smolecule.com]

An In-Depth Technical Guide to Non-Proteinogenic Beta-Amino Acids: From Synthesis to Application

Abstract

Non-proteinogenic β-amino acids represent a burgeoning frontier in chemical biology and drug discovery. Possessing an additional carbon in their backbone compared to their α-amino acid counterparts, these building blocks offer unique structural and functional properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core aspects of β-amino acid chemistry. We will explore their natural occurrence and biosynthesis, detail robust methods for their stereoselective chemical synthesis, and illuminate their diverse applications in medicinal chemistry, with a particular focus on the development of peptidomimetics and other bioactive compounds. Furthermore, this guide will cover the essential techniques for the characterization of β-amino acids and the synthesis and structural biology of β-peptides, providing a solid foundation for their rational design and implementation in next-generation therapeutics.

Introduction: The Expanding Universe of Amino Acids

The central dogma of molecular biology has long focused on the 22 proteinogenic α-amino acids as the fundamental building blocks of life. However, nature's chemical repertoire is far more extensive, encompassing a vast array of non-proteinogenic amino acids (NPAAs) that play crucial roles in various biological processes.[1][2] Among these, β-amino acids have emerged as a particularly fascinating and synthetically versatile class of molecules.[3]

Structurally, β-amino acids are distinguished by the placement of the amino group on the β-carbon, two atoms away from the carboxylate group, in contrast to the α-carbon attachment in proteinogenic amino acids.[4] This seemingly subtle shift in architecture has profound implications for their chemical and biological properties. The increased conformational flexibility of the β-amino acid backbone allows for the formation of unique and stable secondary structures in oligomers, known as β-peptides.[5] These structures, including helices, turns, and sheets, are often resistant to degradation by proteases, a significant advantage in the development of peptide-based therapeutics.[6][7]

This guide will provide a deep dive into the world of non-proteinogenic β-amino acids, equipping researchers with the foundational knowledge and technical insights necessary to harness their potential in their own scientific endeavors.

Natural Occurrence and Biosynthesis: Nature's Blueprint

While less common than their α-analogs, β-amino acids are found in a variety of natural products, often as key components of bioactive molecules.[3][6] Notable examples include the anticancer agent paclitaxel (Taxol), which contains a β-phenylalanine derivative, and various microbial metabolites with antibiotic or cytotoxic properties.[3][8] The simplest β-amino acid, β-alanine, is a component of coenzyme A and is found in the dipeptides carnosine and anserine.[5]

The biosynthesis of β-amino acids in nature is diverse and involves several enzymatic pathways.[3][9] The primary routes for their formation include:

-

Intramolecular Rearrangement: The most common pathway involves the rearrangement of the α-amino group of an α-amino acid to the β-position.[3]

-

Transamination: The amination of a β-keto acyl intermediate is another key mechanism.[3]

-

Michael Addition: The addition of an amino group to an α,β-unsaturated acyl intermediate is also observed.[3]

These biosynthetic strategies provide a diverse array of β-amino acid structures that serve as inspiration for synthetic chemists and drug designers.

Chemical Synthesis: Building the Blocks of Innovation

The ability to synthesize enantiomerically pure β-amino acids with a wide range of functional groups is crucial for their application in drug discovery and materials science. Several powerful synthetic methodologies have been developed to meet this demand, with a strong emphasis on stereoselectivity.

Arndt-Eistert Homologation

One of the most classic and widely used methods for the synthesis of β-amino acids is the Arndt-Eistert homologation of α-amino acids.[5][6] This one-carbon chain extension proceeds through the following key steps:

-

Activation: The starting α-amino acid is first N-protected and its carboxyl group is activated, typically as an acid chloride or mixed anhydride.

-

Diazoketone Formation: The activated carboxylic acid reacts with diazomethane to form an α-diazoketone.

-

Wolff Rearrangement: The crucial step is the Wolff rearrangement of the α-diazoketone to a ketene, which can be induced thermally, photochemically, or by metal catalysis (e.g., Ag₂O).[5]

-

Nucleophilic Trapping: The highly reactive ketene intermediate is then trapped by a nucleophile. The use of water, alcohols, or amines yields the corresponding β-amino acid, ester, or amide, respectively.[6]

A significant advantage of the Arndt-Eistert synthesis is that the stereochemistry of the starting α-amino acid is generally retained in the final β-amino acid product.[10]

Experimental Protocol: Arndt-Eistert Synthesis of a β-Amino Acid from an N-Protected α-Amino Acid

Materials:

-

N-protected α-amino acid (e.g., Fmoc-L-Alanine)

-

Ethyl chloroformate

-

N-Methylmorpholine (NMM)

-

Anhydrous tetrahydrofuran (THF)

-

Diazomethane solution in diethyl ether (handle with extreme caution in a well-ventilated fume hood)

-

Silver benzoate

-

Triethylamine

-

Dioxane/water mixture

Procedure:

-

Mixed Anhydride Formation:

-

Dissolve the N-protected α-amino acid (1 equivalent) in anhydrous THF at -15 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add N-methylmorpholine (1 equivalent) and stir for 10 minutes.

-

Slowly add ethyl chloroformate (1 equivalent) and stir the mixture for an additional 30 minutes at -15 °C.

-

-

Diazoketone Synthesis:

-

Filter the reaction mixture to remove the N-methylmorpholine hydrochloride salt.

-

Slowly add the filtrate to a freshly prepared solution of diazomethane in diethyl ether (approximately 3 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

-

Remove the solvent under reduced pressure to obtain the crude α-diazoketone.

-

-

Wolff Rearrangement and Hydrolysis:

-

Dissolve the crude α-diazoketone in a mixture of dioxane and water (e.g., 9:1 v/v).

-

Add silver benzoate (0.1 equivalents) and triethylamine (1 equivalent).

-

Heat the mixture to 50-60 °C and stir until the evolution of nitrogen ceases (typically 1-2 hours).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with aqueous acid (e.g., 1 M HCl) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-protected β-amino acid.

-

Purify the product by column chromatography or recrystallization.

-

Note: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a properly equipped laboratory.

Mannich-Type Reactions

The Mannich reaction is a powerful tool for C-C bond formation and has been extensively adapted for the asymmetric synthesis of β-amino acids.[11][12] The general principle involves the reaction of an enolate or enolate equivalent with an imine.

Modern variations of the Mannich reaction often employ pre-formed silyl ketene acetals as the enolate component and N-protected imines as the electrophile. The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, allows for high levels of stereocontrol, providing access to enantiomerically enriched β-amino acids.[1]

Other Stereoselective Methods

A variety of other stereoselective methods for β-amino acid synthesis have been developed, including:

-

Conjugate Addition Reactions: The addition of nitrogen nucleophiles to α,β-unsaturated esters, often mediated by chiral catalysts.

-

Catalytic Asymmetric Hydrogenation: The enantioselective hydrogenation of enamines or other unsaturated precursors.[9]

-

Reformatsky Reaction: The reaction of an α-haloester with a carbonyl compound in the presence of zinc, which can be adapted for the synthesis of β-amino acids.[4]

The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis.

Applications in Drug Development and Medicinal Chemistry

The unique properties of β-amino acids make them highly attractive building blocks for the design of novel therapeutics. Their incorporation into peptides or small molecules can lead to significant improvements in pharmacological profiles.

Peptidomimetics and β-Peptides

One of the most significant applications of β-amino acids is in the construction of peptidomimetics, particularly β-peptides.[3][5] The resistance of β-peptides to proteolytic degradation is a major advantage over their natural α-peptide counterparts, leading to enhanced in vivo stability and bioavailability.[5]

β-Peptides can be designed to mimic the secondary structures of α-peptides, such as α-helices and β-sheets, which are often involved in protein-protein interactions.[10] This allows for the development of β-peptide inhibitors of these interactions, which are implicated in a wide range of diseases, including cancer and infectious diseases.[10]

Case Studies of β-Amino Acid-Containing Drugs

Several successful drugs and clinical candidates incorporate β-amino acid moieties:

-

Sitagliptin (Januvia®): An oral hypoglycemic agent used for the treatment of type 2 diabetes. It contains a β-amino acid derivative that is crucial for its activity as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[3]

-

Quinolone Antibiotics: A class of broad-spectrum antibiotics, including ofloxacin and norfloxacin, that contain a β-amino acid substructure.[13]

-

γ-Secretase Inhibitors: Helical β-peptides have been shown to be potent inhibitors of γ-secretase, an enzyme involved in the production of amyloid-β peptides, which are associated with Alzheimer's disease.[5]

These examples highlight the diverse therapeutic areas where β-amino acids can have a significant impact.

The following table summarizes some key applications of β-amino acids in medicinal chemistry:

| Application Area | Example(s) | Key Advantage(s) Conferred by β-Amino Acid |

| Antidiabetics | Sitagliptin | Enzyme inhibition, specific molecular recognition |

| Antibiotics | Quinolones | Core pharmacophore structure |

| Anticancer Agents | Paclitaxel (Taxol) | Essential for biological activity |

| Antiviral Agents | Neuraminidase inhibitors | Mimicking transition states, receptor binding |

| Enzyme Inhibitors | Protease inhibitors, γ-secretase inhibitors | Proteolytic stability, defined secondary structures |

| Peptidomimetics | Antimicrobial peptides, GPCR ligands | Increased potency, enhanced stability, novel conformations |

Characterization and Analysis

The rigorous characterization of β-amino acids and their derivatives is essential to confirm their structure, purity, and stereochemistry. A combination of analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of β-amino acids.

-

¹H NMR: Provides information about the proton environment, including chemical shifts, coupling constants, and integration. The protons on the α and β carbons of the amino acid backbone have characteristic chemical shifts that can be used for structural assignment.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbonyl, α-, and β-carbons are particularly informative.

-

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish the connectivity between protons and carbons, confirming the overall structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of β-amino acids and to sequence β-peptides. Electron-based dissociation methods like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are particularly useful for the fragmentation of β-peptides, although the fragmentation patterns can be different from those of α-peptides.[3]

Chiral Chromatography

Ensuring the enantiomeric purity of β-amino acids is critical for their use in pharmaceuticals. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary method for separating and quantifying enantiomers. This is often achieved using chiral stationary phases (CSPs) or by derivatizing the amino acids with a chiral reagent.[9][10] Ligand-exchange chromatography is another effective technique for the chiral separation of β-amino acids.[9]

Synthesis and Structural Biology of β-Peptides

The synthesis of β-peptides is typically carried out using solid-phase peptide synthesis (SPPS), similar to the methods used for α-peptides. However, there are some specific considerations for the incorporation of β-amino acids.

Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly used method for the SPPS of β-peptides.[10][14] The process involves the sequential addition of N-Fmoc protected β-amino acids to a growing peptide chain anchored to a solid support.

Key Steps in SPPS of β-Peptides:

-

Resin Loading: The C-terminal β-amino acid is attached to a suitable solid support (resin).

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a base, typically piperidine in DMF.

-

Coupling: The next N-Fmoc protected β-amino acid is activated using a coupling reagent and added to the deprotected N-terminus of the growing peptide chain.

-

Washing: The resin is washed to remove excess reagents and byproducts.

-

Repeat: The deprotection, coupling, and washing steps are repeated until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: The completed β-peptide is cleaved from the resin, and the side-chain protecting groups are removed, usually with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

Common Coupling Reagents for β-Peptide Synthesis:

| Coupling Reagent | Abbreviation | Notes |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Widely used, efficient, and minimizes racemization.[3] |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Similar to HBTU, with good solubility.[15] |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly efficient, particularly for sterically hindered couplings. |

| N,N'-Diisopropylcarbodiimide | DIC | Often used in combination with an additive like HOBt to suppress racemization.[3] |

Challenges in β-Peptide Synthesis:

The synthesis of β-peptides can sometimes be more challenging than that of α-peptides due to the increased steric bulk around the β-carbon and the potential for aggregation of the growing peptide chain.[13] Careful selection of coupling reagents, solvents, and reaction conditions is crucial for successful synthesis.

The following diagram illustrates a typical workflow for the solid-phase synthesis of a β-peptide using the Fmoc/tBu strategy.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of β-Peptides.

Secondary Structures of β-Peptides

A key feature of β-peptides is their ability to form stable and well-defined secondary structures. The additional carbon in the backbone provides greater conformational flexibility, leading to a wider range of helical and sheet structures than are observed for α-peptides.

Common Secondary Structures of β-Peptides:

-

14-Helix: A right-handed helix characterized by 14-membered hydrogen-bonded rings formed between the C=O group of residue i and the N-H group of residue i+3. It is a common and stable conformation for β³-peptides.

-

12-Helix: A helix with 12-membered hydrogen-bonded rings, often observed in peptides containing cyclic β-amino acids.

-

10/12-Helix: A mixed helix containing both 10- and 12-membered hydrogen-bonded rings, which can be formed by alternating β²- and β³-amino acids.

-

β-Sheets: Similar to the β-sheets found in proteins, these structures are formed by hydrogen bonding between adjacent β-peptide strands.

The specific secondary structure adopted by a β-peptide is influenced by the substitution pattern on the β-amino acid (β² vs. β³), the stereochemistry of the chiral centers, and the nature of the side chains. The ability to rationally design β-peptides with specific secondary structures is a powerful tool for creating molecules with tailored biological activities.

The following diagram illustrates the hydrogen bonding pattern in a 14-helix, a common secondary structure motif in β-peptides.

Caption: Hydrogen bonding in a β-peptide 14-helix.

Conclusion and Future Outlook

Non-proteinogenic β-amino acids have firmly established themselves as invaluable tools in modern chemical biology and drug discovery. Their unique structural properties, particularly the ability of β-peptides to form stable, protease-resistant secondary structures, offer compelling solutions to some of the long-standing challenges in peptide-based drug development. The continued development of novel and efficient stereoselective synthetic methods will further expand the accessible chemical space of β-amino acids, enabling the creation of even more complex and sophisticated molecular architectures.

As our understanding of the relationship between β-peptide structure and function deepens, we can expect to see the emergence of a new generation of therapeutics targeting a wide range of diseases. From inhibiting protein-protein interactions to mimicking the activity of natural peptides, the potential applications of β-amino acids are vast and largely untapped. For researchers and scientists in the field, the exploration of this exciting class of molecules promises a rich and rewarding journey of discovery.

References

- 1. biosynth.com [biosynth.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]

- 5. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. peptide.com [peptide.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. blog.mblintl.com [blog.mblintl.com]

- 14. biovera.com.au [biovera.com.au]

- 15. bachem.com [bachem.com]

Methodological & Application

Application Notes & Protocols: Incorporation of (3S)-3-amino-4-phenylbutanoic acid into Peptidomimetics

Abstract

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent pharmacokinetic limitations of natural peptides. Among these, β-amino acids represent a particularly valuable class of building blocks. This guide provides a detailed technical overview and actionable protocols for the incorporation of (3S)-3-amino-4-phenylbutanoic acid, a β-homologue of phenylalanine, into peptide sequences. We delve into the strategic rationale, synthetic considerations, detailed step-by-step protocols for Solid-Phase Peptide Synthesis (SPPS), and methods for characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional advantages conferred by this building block.

Introduction: The Rationale for β-Amino Acid Incorporation

Natural peptides, despite their high potency and specificity, are often poor drug candidates due to their rapid degradation by proteases and poor membrane permeability. Peptidomimetics aim to address these liabilities by introducing modifications that retain biological activity while improving drug-like properties. The incorporation of β-amino acids, such as this compound, is a powerful strategy to achieve this.[1][2]

The key structural difference is the presence of an additional methylene group in the backbone compared to α-amino acids.[3][4] This seemingly minor change has profound consequences:

-

Enhanced Proteolytic Stability: The altered backbone geometry makes the adjacent peptide bonds unrecognizable to many endogenous proteases, significantly increasing the half-life of the resulting peptidomimetic in biological systems.[4][5] Peptides constructed entirely or partially of β-amino acids exhibit a superior stability profile against a multitude of peptidases.[5]

-

Conformational Constraint: The longer backbone introduces a higher degree of conformational flexibility, yet β-peptides are known to adopt stable, predictable secondary structures like helices and turns, even in short sequences.[3][4] This allows for the precise design of scaffolds that can mimic the bioactive conformations of α-peptides, such as those involved in protein-protein interactions.[6][7]

-

Structural Diversity: this compound is a β³-amino acid, where the side chain is at the β-carbon. This specific stereochemistry and structure can be used to control the folding of the peptide chain and orient the phenyl side chain in a defined vector space to interact with biological targets.[1]

The phenyl side chain of this compound allows it to serve as a mimic for Phenylalanine (Phe), a crucial residue in many bioactive peptides involved in hydrophobic and π-stacking interactions.

Strategic & Mechanistic Considerations

Successful incorporation requires careful planning, particularly concerning protecting group strategy and the coupling reaction itself. The β-amino acid's structure presents greater steric hindrance than its α-analogue, necessitating more robust synthetic conditions.

Protecting Group Strategy

Orthogonality is the guiding principle in selecting protecting groups, ensuring that the N-terminal protecting group can be removed without cleaving the peptide from the resin or removing side-chain protecting groups.[8] The Fmoc/tBu strategy is overwhelmingly preferred for its mild deprotection conditions.[9]

-

α-Amino Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard choice. It is base-labile, typically removed with a solution of 20% piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[10][11]

-

Carboxyl Group: The C-terminus is anchored to a solid support (resin). The choice of resin and its linker dictates the conditions for final cleavage (e.g., trifluoroacetic acid for Wang or Rink Amide resins).[12]

-

Side-Chain Protection: If other amino acids with reactive side chains (e.g., Lys, Asp, Ser) are present in the sequence, they must be protected with acid-labile groups like tert-butoxycarbonyl (Boc), tert-butyl (tBu), or trityl (Trt), which are compatible with the Fmoc strategy.[8][13]

Table 1: Recommended Protecting Groups for Fmoc-SPPS

| Functional Group | Protecting Group | Cleavage Condition | Orthogonality |

| α-Amino (Backbone) | Fmoc | 20% Piperidine in DMF | Orthogonal to tBu, Boc, Trt |

| Side-Chain Amine (Lys) | Boc | TFA-based cleavage cocktail | Orthogonal to Fmoc |

| Side-Chain Carboxyl (Asp) | tBu | TFA-based cleavage cocktail | Orthogonal to Fmoc |

| Side-Chain Hydroxyl (Ser) | tBu | TFA-based cleavage cocktail | Orthogonal to Fmoc |

| Resin Linker (Carboxyl) | Wang / Rink | TFA-based cleavage cocktail | Orthogonal to Fmoc |

The Coupling Reaction: Overcoming Steric Hindrance

The rate-limiting step for incorporating this compound is the formation of the amide bond. The increased distance between the carboxyl and amino groups, combined with the bulky phenyl side chain, can lead to sluggish and incomplete coupling reactions if standard reagents are used.[14]

The mechanism involves the activation of the carboxylic acid group of the incoming Fmoc-β-amino acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[15]

To drive this reaction to completion, high-potency in-situ activating reagents are required.[16][17] These are typically aminium/uronium or phosphonium salts that react with the carboxylic acid to form highly reactive esters.[18]

Table 2: Comparison of Coupling Reagents for Hindered Amino Acids

| Reagent Class | Example | Activating Species | Reactivity | Key Considerations |

| Carbodiimide | DIC / DCC | O-acylisourea | Low-Moderate | Often insufficient for β-amino acids; requires an additive like HOBt or Oxyma to suppress racemization. |

| Aminium/Uronium | HBTU / HCTU | OBt / O-6-ClBt ester | High | Industry standard; efficient and reliable for most couplings. HCTU is slightly more reactive than HBTU.[16] |

| Aminium/Uronium | HATU | OAt ester | Very High | Highly recommended for β-amino acids. The HOAt leaving group provides anchimeric assistance, accelerating the coupling.[18][19] |

| Phosphonium | PyBOP / PyAOP | OBt / OAt ester | High-Very High | Excellent activating agents, but phosphonium-based byproducts can sometimes be difficult to remove.[18] |

| Oxyma-based | COMU | Oxyma ester | Very High | Safer alternative to HOBt/HOAt-based reagents as it avoids potentially explosive precursors.[19] |

Recommendation: For the incorporation of Fmoc-(3S)-3-amino-4-phenylbutanoic acid, HATU is the preferred coupling reagent due to its superior ability to overcome steric hindrance and minimize racemization.[18][19] A double-coupling strategy is often employed to ensure the reaction proceeds to completion.

Experimental Protocols

These protocols are designed for manual Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. All manipulations should be performed in a dedicated SPPS reaction vessel with a frit for easy washing and draining.[20]

Materials and Reagents

-

Resin: Fmoc-Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid), loading capacity of 0.4-0.8 mmol/g.

-

Protected Amino Acids: Fmoc-protected α-amino acids, Fmoc-(3S)-3-amino-4-phenylbutanoic acid.

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF.

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Washing Solvents: Methanol (MeOH), Diethyl ether.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Monitoring: Kaiser test kit (for primary amines).

SPPS Workflow Diagram

References

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ethz.ch [ethz.ch]

- 8. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 9. nbinno.com [nbinno.com]

- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 11. scispace.com [scispace.com]

- 12. peptide.com [peptide.com]

- 13. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 14. researchgate.net [researchgate.net]

- 15. Epimerisation in Peptide Synthesis [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]

- 18. 肽偶联剂选择指南 [sigmaaldrich.com]

- 19. bachem.com [bachem.com]

- 20. chemistry.du.ac.in [chemistry.du.ac.in]

L-beta-Homophenylalanine as a building block for ACE inhibitors

Application Note & Protocol

Topic: L-β-Homophenylalanine as a Novel Building Block for High-Potency Angiotensin-Converting Enzyme (ACE) Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract